3-Fluoro-4-propoxyphenylboronic acid

Vue d'ensemble

Description

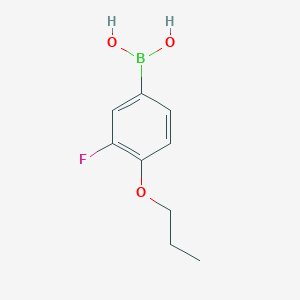

3-Fluoro-4-propoxyphenylboronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the third position and a propoxy group at the fourth position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-propoxyphenylboronic acid typically involves the reaction of 3-fluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The fluoro and propoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for facilitating various reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Applications De Recherche Scientifique

Antimicrobial Activity

One of the notable applications of 3-Fluoro-4-propoxyphenylboronic acid is its role as a potential antimicrobial agent. Research has shown that compounds derived from boronic acids can inhibit bacterial efflux pumps, which are mechanisms that bacteria use to expel antibiotics, thus enhancing the efficacy of existing antibiotics. For instance, studies have demonstrated that derivatives of phenylboronic acids exhibit synergistic effects when combined with fluoroquinolones against Staphylococcus aureus, indicating their potential as adjunct therapies in treating resistant bacterial infections .

Cancer Research

Boronic acids, including this compound, have been investigated for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. Inhibiting proteasome activity can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death. This makes such compounds promising candidates for developing novel anticancer therapies .

Suzuki-Miyaura Coupling Reactions

This compound is frequently utilized in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electronic properties of the compound, making it an effective coupling partner with various electrophiles .

Material Science

In materials science, boronic acids are employed to create dynamic covalent networks that can respond to environmental stimuli. This compound can be incorporated into polymer matrices to develop smart materials with tunable properties, such as self-healing capabilities or responsiveness to pH changes .

Case Studies

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The fluoro and propoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorophenylboronic Acid: Similar structure but lacks the propoxy group.

3-Fluoro-4-methoxyphenylboronic Acid: Similar structure with a methoxy group instead of a propoxy group.

3-Fluoro-4-(methylsulfonyl)phenylboronic Acid: Contains a methylsulfonyl group instead of a propoxy group

Uniqueness

3-Fluoro-4-propoxyphenylboronic acid is unique due to the presence of both fluoro and propoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable compound in organic synthesis and medicinal chemistry .

Activité Biologique

3-Fluoro-4-propoxyphenylboronic acid is a notable compound in the class of boronic acids, known for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic moiety. They have gained prominence due to their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including enzyme inhibition and drug development.

Synthesis of this compound

The synthesis of this compound typically involves several steps:

- Fluorination : Introduction of the fluorine atom onto the phenyl ring.

- Propoxy Group Addition : Reaction with propyl alcohol or equivalent to introduce the propoxy group.

- Formation of Boronic Acid : Conversion of the phenolic compound to its boronic acid derivative.

This synthetic pathway ensures high purity and yield, which are critical for biological applications .

The primary mechanism by which this compound exerts its biological effects is through the formation of reversible covalent bonds with target proteins, particularly enzymes. This interaction can modulate enzymatic activity, influencing various biochemical pathways relevant to disease processes.

Key Interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to active sites, thus blocking substrate access.

- Synergistic Effects : In combination therapies, it enhances the efficacy of other antimicrobial agents, particularly against resistant bacterial strains .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The compound showed a reduction in minimum inhibitory concentration (MIC) when used in combination with fluoroquinolones, indicating potential as a novel therapeutic agent .

| Compound | MIC (µg/mL) | Synergistic Effect |

|---|---|---|

| This compound | 3.13 | Yes |

| Ciprofloxacin (alone) | 12.5 | No |

| Combination | 1.56 | Yes |

Case Studies

- Study on NorA Inhibition : A detailed investigation into the inhibition of NorA efflux pump in Staphylococcus aureus revealed that this compound significantly reduced ethidium bromide efflux, confirming its role as a NorA inhibitor .

- Cell Viability Tests : In vitro assays on human cell lines (THP-1 and A549) demonstrated that concentrations up to 50 µM were non-toxic, suggesting a favorable safety profile for potential therapeutic use .

Industrial Applications

Beyond its biological activity, this compound serves as an essential building block in organic synthesis, particularly in the development of advanced materials and pharmaceuticals. Its versatility in forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions enhances its utility in chemical manufacturing .

Propriétés

IUPAC Name |

(3-fluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBMFQWJHYCKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584277 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192376-68-4 | |

| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.